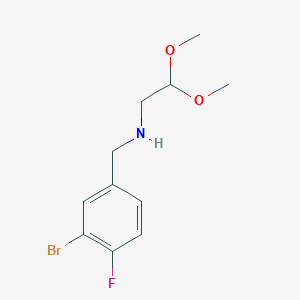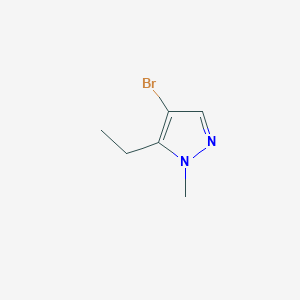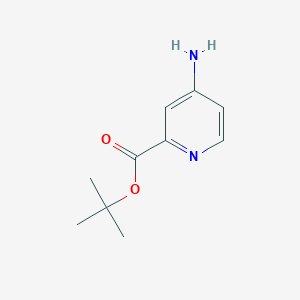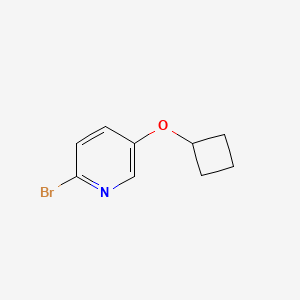
(4-Fluoro-3-bromo-benzyl)-(2,2-dimethoxy-ethyl)-amine
Descripción general
Descripción
(4-Fluoro-3-bromo-benzyl)-(2,2-dimethoxy-ethyl)-amine is a useful research compound. Its molecular formula is C11H15BrFNO2 and its molecular weight is 292.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
- Calcium Channel Activity : A study on substituted 1,4-benzoxazines, bearing an amino side chain, revealed compounds with moderate activity on intracellular calcium. The nature of the amine, including derivatives like 4-fluorobenzhydryloxyethylamine, was crucial in exhibiting superior potency (Bourlot et al., 1998).
Corrosion Inhibition
- Mild Steel Corrosion Inhibition : Triazole Schiff bases, including (3-bromo-4-fluoro-benzylidene)-[1,2,4]triazol-4-yl-amine, were investigated as corrosion inhibitors on mild steel in hydrochloric acid. The study highlighted their efficiency in corrosion inhibition, dependent on the concentration of the inhibitor and the temperature of the medium (Chaitra et al., 2015).
Material Science
- Photophysical Properties : The investigation into novel V-shaped and line-shaped molecules for morphology-dependent fluorochromism showcased how mechanical force or pH stimuli can induce reversible color changes. This research opens pathways for security ink applications without the need for a covering reagent (Lu & Xia, 2016).
Organic Synthesis
Electron Transport Layer in Polymer Solar Cells : A novel conjugated polyelectrolyte was synthesized and used as an electron-transporting layer in highly efficient, inverted structure polymer solar cells. This study highlights the role of novel materials in improving the power conversion efficiency of solar cells (Kim et al., 2014).
Synthesis of Fluorinated Heterocycles : Through electrophilic fluorocyclization of olefinic amides, fluorinated 4H-3,1-benzoxazines, and iminoisobenzofurans were synthesized, showcasing the methodology's mild conditions, wide substrate scope, and good functional group tolerance (Zhao et al., 2015).
Propiedades
IUPAC Name |
N-[(3-bromo-4-fluorophenyl)methyl]-2,2-dimethoxyethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrFNO2/c1-15-11(16-2)7-14-6-8-3-4-10(13)9(12)5-8/h3-5,11,14H,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKXDPSKJJGYMAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNCC1=CC(=C(C=C1)F)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![6-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1529744.png)






